![molecular formula C21H28N2O B5381116 N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5381116.png)
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide
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Overview
Description
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide, also known as MNPA, is a compound that has gained attention in the scientific community due to its potential use in various research applications. MNPA is a synthetic compound that belongs to the class of piperidine derivatives. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, ion channel modulation, and neuroprotection. N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has been shown to enhance the activity of the sigma-1 receptor, leading to increased neuroprotection and modulation of ion channels.
Biochemical and Physiological Effects:
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of the sigma-1 receptor, leading to increased neuroprotection and modulation of ion channels. N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic use in various diseases.
Advantages and Limitations for Lab Experiments
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has several advantages and limitations for lab experiments. One advantage is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. Another advantage is its potential therapeutic use in various diseases. However, one limitation is its low solubility, which may affect its efficacy in certain experiments.
Future Directions
There are several potential future directions for N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide research. One direction is to further study its mechanism of action and its potential therapeutic use in various diseases. Another direction is to develop more efficient synthesis methods to increase the yield of N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide. Additionally, N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide analogs could be synthesized and studied for their potential use in various research applications. Finally, N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide could be used as a tool for studying the sigma-1 receptor in various cellular processes.
Synthesis Methods
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide can be synthesized using different methods, including the reaction of 2-methyl-1-naphthaldehyde with piperidine-3-ethylamine, followed by the reaction with acetic anhydride. Another method involves the reaction of 2-methyl-1-naphthaldehyde with piperidine-3-ethylamine, followed by the reaction with acetic acid. The yield of N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide using these methods ranges from 50 to 80%.
Scientific Research Applications
N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has been studied for its potential use in various research applications. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection and modulation of ion channels. N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
N-[2-[1-[(2-methylnaphthalen-1-yl)methyl]piperidin-3-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-16-9-10-19-7-3-4-8-20(19)21(16)15-23-13-5-6-18(14-23)11-12-22-17(2)24/h3-4,7-10,18H,5-6,11-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHQROZGEDFSAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCCC(C3)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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